1-(2-methoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide
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Description
Mechanism of Action
Target of Action
It is known that imidazole-based compounds often exhibit antibacterial activities . Therefore, it is plausible that this compound may target bacterial cells or enzymes involved in bacterial metabolism.
Mode of Action
Imidazole-based compounds are generally known for their antibacterial activities . They may interact with bacterial cells or enzymes, leading to inhibition of bacterial growth or metabolism.
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
Given its potential antibacterial activity, it may lead to the inhibition of bacterial growth or metabolism .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of chemical compounds .
properties
IUPAC Name |
3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c1-17-11-5-3-2-4-9(11)14-10-7-19(15,16)6-8(10)13-12(14)18/h2-5,8,10H,6-7H2,1H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXQGRLCRCZNNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3CS(=O)(=O)CC3NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26671041 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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